N-Succinimidyl 4-(2-pyridyldithio)butanoate N-Succinimidyl 4-(2-pyridyldithio)butanoate SPDB is useful heterobifunctional cross-linker, which is widely used to conjugate a small molecule drug to a targeted carrier (such as antibody, enzyme, protein and polymer). SPDB can be used to make ADC (antobody drug conjugate. Conjugated to antibodies utilizing disulfide linkers: anti-EGFR-SPDB-DM4 has been widely used.
Brand Name: Vulcanchem
CAS No.: 115088-06-7
VCID: VC0543655
InChI: InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2
SMILES: C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2
Molecular Formula: C13H14N2O4S2
Molecular Weight: 326.4 g/mol

N-Succinimidyl 4-(2-pyridyldithio)butanoate

CAS No.: 115088-06-7

Inhibitors

VCID: VC0543655

Molecular Formula: C13H14N2O4S2

Molecular Weight: 326.4 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

N-Succinimidyl 4-(2-pyridyldithio)butanoate - 115088-06-7

CAS No. 115088-06-7
Product Name N-Succinimidyl 4-(2-pyridyldithio)butanoate
Molecular Formula C13H14N2O4S2
Molecular Weight 326.4 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)butanoate
Standard InChI InChI=1S/C13H14N2O4S2/c16-11-6-7-12(17)15(11)19-13(18)5-3-9-20-21-10-4-1-2-8-14-10/h1-2,4,8H,3,5-7,9H2
Standard InChIKey JSHOVKSMJRQOGY-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCCSSC2=CC=CC=N2
Appearance Colorless liquid
Description SPDB is useful heterobifunctional cross-linker, which is widely used to conjugate a small molecule drug to a targeted carrier (such as antibody, enzyme, protein and polymer). SPDB can be used to make ADC (antobody drug conjugate. Conjugated to antibodies utilizing disulfide linkers: anti-EGFR-SPDB-DM4 has been widely used.
Purity >95% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms SPDB, SPDB disulfide heterobifunctional cross-linker.
Reference 1: Sun X, Ponte JF, Yoder NC, Laleau R, Coccia J, Lanieri L, Qiu Q, Wu R, Hong E, Bogalhas M, Wang L, Dong L, Setiady Y, Maloney EK, Ab O, Zhang X, Pinkas J, Keating TA, Chari R, Erickson HK, Lambert JM. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates. Bioconjug Chem. 2017 May 17;28(5):1371-1381. doi: 10.1021/acs.bioconjchem.7b00062. Epub 2017 Apr 13. PubMed PMID: 28388844.
2: Liu R, Chen X, Dushime J, Bogalhas M, Lazar AC, Ryll T, Wang L. The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry. MAbs. 2017 Apr;9(3):490-497. doi: 10.1080/19420862.2017.1285478. Epub 2017 Jan 31. PubMed PMID: 28136017; PubMed Central PMCID: PMC5384800.
3: Jett JD, Boley AM, Girotti M, Shah A, Lodge DJ, Morilak DA. Antidepressant-like cognitive and behavioral effects of acute ketamine administration associated with plasticity in the ventral hippocampus to medial prefrontal cortex pathway. Psychopharmacology (Berl). 2015 Sep;232(17):3123-33. doi: 10.1007/s00213-015-3957-3. Epub 2015 May 20. PubMed PMID: 25986748; PubMed Central PMCID: PMC4536154.
4: Ab O, Whiteman KR, Bartle LM, Sun X, Singh R, Tavares D, LaBelle A, Payne G, Lutz RJ, Pinkas J, Goldmacher VS, Chittenden T, Lambert JM. IMGN853, a Folate Receptor-α (FRα)-Targeting Antibody-Drug Conjugate, Exhibits Potent Targeted Antitumor Activity against FRα-Expressing Tumors. Mol Cancer Ther. 2015 Jul;14(7):1605-13. doi: 10.1158/1535-7163.MCT-14-1095. Epub 2015 Apr 22. PubMed PMID: 25904506.
5: Hong EE, Erickson H, Lutz RJ, Whiteman KR, Jones G, Kovtun Y, Blanc V, Lambert JM. Design of Coltuximab Ravtansine, a CD19-Targeting Antibody-Drug Conjugate (ADC) for the Treatment of B-Cell Malignancies: Structure-Activity Relationships and Preclinical Evaluation. Mol Pharm. 2015 Jun 1;12(6):1703-16. doi: 10.1021/acs.molpharmaceut.5b00175. Epub 2015 Apr 27. PubMed PMID: 25856201.
6: Salomon PL, Singh R. Sensitive ELISA Method for the Measurement of Catabolites of Antibody-Drug Conjugates (ADCs) in Target Cancer Cells. Mol Pharm. 2015 Jun 1;12(6):1752-61. doi: 10.1021/acs.molpharmaceut.5b00028. Epub 2015 Mar 17. PubMed PMID: 25738394.
7: Goldmacher VS, Amphlett G, Wang L, Lazar AC. Statistics of the distribution of the abundance of molecules with various drug loads in maytansinoid antibody-drug conjugates. Mol Pharm. 2015 Jun 1;12(6):1738-44. doi: 10.1021/mp5007536. Epub 2015 Feb 17. PubMed PMID: 25635630.
8: Ahmed MU, Hossain MM, Safavieh M, Wong YL, Abd Rahman I, Zourob M, Tamiya E. Toward the development of smart and low cost point-of-care biosensors based on screen printed electrodes. Crit Rev Biotechnol. 2016;36(3):495-505. doi: 10.3109/07388551.2014.992387. Epub 2015 Jan 12. Review. PubMed PMID: 25578718.
9: Yera ER, Cleves AE, Jain AN. Prediction of off-target drug effects through data fusion. Pac Symp Biocomput. 2014:160-71. PubMed PMID: 24297543; PubMed Central PMCID: PMC3897331.
10: Raufi A, Ebrahim AS, Al-Katib A. Targeting CD19 in B-cell lymphoma: emerging role of SAR3419. Cancer Manag Res. 2013 Aug 27;5:225-33. doi: 10.2147/CMAR.S45957. eCollection 2013. Review. PubMed PMID: 24023523; PubMed Central PMCID: PMC3767487.
11: Pascual MH, Verdier P, Malette P, Mnich J, Ozoux ML. Validation of an immunoassay to selectively quantify the naked antibody of a new Antibody Drug Conjugate--SAR566658--for pharmacokinetic interpretation improvement. J Immunol Methods. 2013 Oct 31;396(1-2):140-6. doi: 10.1016/j.jim.2013.06.012. Epub 2013 Jul 24. PubMed PMID: 23892158.
12: Elkins K, Zheng B, Go M, Slaga D, Du C, Scales SJ, Yu SF, McBride J, de Tute R, Rawstron A, Jack AS, Ebens A, Polson AG. FcRL5 as a target of antibody-drug conjugates for the treatment of multiple myeloma. Mol Cancer Ther. 2012 Oct;11(10):2222-32. doi: 10.1158/1535-7163.MCT-12-0087. Epub 2012 Jul 17. PubMed PMID: 22807577.
13: Lai JS, Cheng CW, Sung TY, Hsu WL. Computational comparative study of tuberculosis proteomes using a model learned from signal peptide structures. PLoS One. 2012;7(4):e35018. doi: 10.1371/journal.pone.0035018. Epub 2012 Apr 9. PubMed PMID: 22496884; PubMed Central PMCID: PMC3322152.
14: Zhao RY, Wilhelm SD, Audette C, Jones G, Leece BA, Lazar AC, Goldmacher VS, Singh R, Kovtun Y, Widdison WC, Lambert JM, Chari RV. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. J Med Chem. 2011 May 26;54(10):3606-23. doi: 10.1021/jm2002958. Epub 2011 May 4. PubMed PMID: 21517041.
15: Kelly RK, Olson DL, Sun Y, Wen D, Wortham KA, Antognetti G, Cheung AE, Orozco OE, Yang L, Bailly V, Sanicola M. An antibody-cytotoxic conjugate, BIIB015, is a new targeted therapy for Cripto positive tumours. Eur J Cancer. 2011 Jul;47(11):1736-46. doi: 10.1016/j.ejca.2011.02.023. Epub 2011 Mar 31. PubMed PMID: 21458984.
16: Kellogg BA, Garrett L, Kovtun Y, Lai KC, Leece B, Miller M, Payne G, Steeves R, Whiteman KR, Widdison W, Xie H, Singh R, Chari RV, Lambert JM, Lutz RJ. Disulfide-linked antibody-maytansinoid conjugates: optimization of in vivo activity by varying the steric hindrance at carbon atoms adjacent to the disulfide linkage. Bioconjug Chem. 2011 Apr 20;22(4):717-27. doi: 10.1021/bc100480a. Epub 2011 Mar 22. PubMed PMID: 21425776.
17: Sun X, Widdison W, Mayo M, Wilhelm S, Leece B, Chari R, Singh R, Erickson H. Design of antibody-maytansinoid conjugates allows for efficient detoxification via liver metabolism. Bioconjug Chem. 2011 Apr 20;22(4):728-35. doi: 10.1021/bc100498q. Epub 2011 Mar 10. PubMed PMID: 21391620.
18: Frankel MB, Wojcik BM, DeDent AC, Missiakas DM, Schneewind O. ABI domain-containing proteins contribute to surface protein display and cell division in Staphylococcus aureus. Mol Microbiol. 2010 Oct;78(1):238-52. doi: 10.1111/j.1365-2958.2010.07334.x. PubMed PMID: 20923422; PubMed Central PMCID: PMC3538852.
19: Erickson HK, Widdison WC, Mayo MF, Whiteman K, Audette C, Wilhelm SD, Singh R. Tumor delivery and in vivo processing of disulfide-linked and thioether-linked antibody-maytansinoid conjugates. Bioconjug Chem. 2010 Jan;21(1):84-92. doi: 10.1021/bc900315y. PubMed PMID: 19891424.
20: Ikeda H, Hideshima T, Fulciniti M, Lutz RJ, Yasui H, Okawa Y, Kiziltepe T, Vallet S, Pozzi S, Santo L, Perrone G, Tai YT, Cirstea D, Raje NS, Uherek C, Dälken B, Aigner S, Osterroth F, Munshi N, Richardson P, Anderson KC. The monoclonal antibody nBT062 conjugated to cytotoxic Maytansinoids has selective cytotoxicity against CD138-positive multiple myeloma cells in vitro and in vivo. Clin Cancer Res. 2009 Jun 15;15(12):4028-37. doi: 10.1158/1078-0432.CCR-08-2867. Epub 2009 Jun 9. PubMed PMID: 19509164.
PubChem Compound 11551591
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator